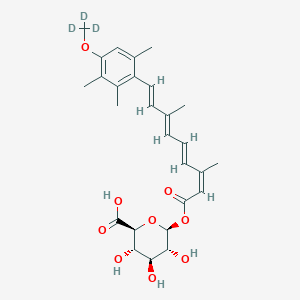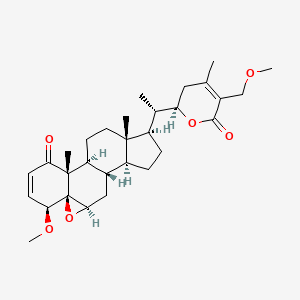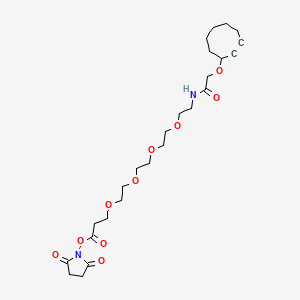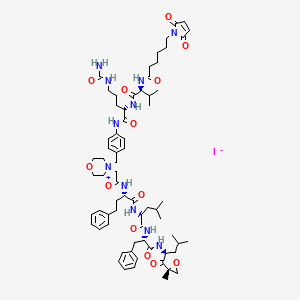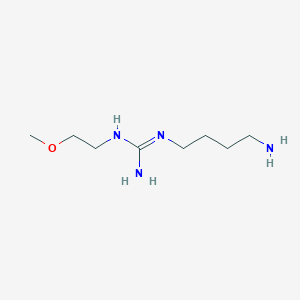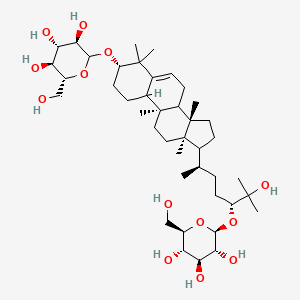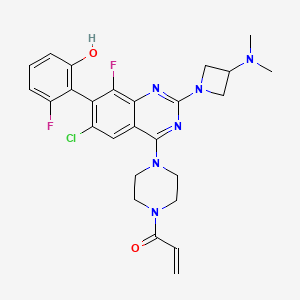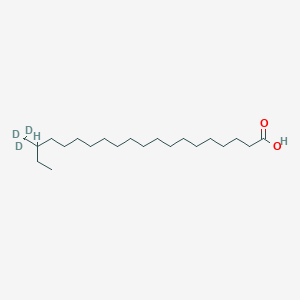
Methylprednisolone 21-propionate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone 21-propionate-d5 is a synthetic glucocorticoid, specifically a stable isotope-labeled compound. It is a derivative of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in research settings to study the pharmacokinetics and metabolic pathways of glucocorticoids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone 21-propionate-d5 typically involves the esterification of methylprednisolone with propionic acid-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium-labeled propionate group. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process.
化学反応の分析
Types of Reactions: Methylprednisolone 21-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The propionate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various metabolites and derivatives of methylprednisolone, which are studied for their pharmacological properties.
科学的研究の応用
Methylprednisolone 21-propionate-d5 is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: The compound is used to study the metabolic pathways and biological effects of glucocorticoids.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoid drugs.
Industry: It is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
Methylprednisolone 21-propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes. This regulation leads to a wide range of physiological effects, including modulation of inflammation, immune response, and metabolism. The compound’s mechanism of action involves both genomic and non-genomic pathways, influencing various cellular processes.
類似化合物との比較
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness: Methylprednisolone 21-propionate-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of glucocorticoids.
特性
分子式 |
C25H34O6 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1/i1D3,5D2 |
InChIキー |
KNKJEUNXMFFFDU-UCYWFHHHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
正規SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


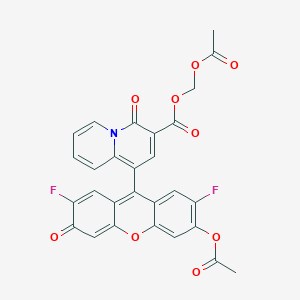
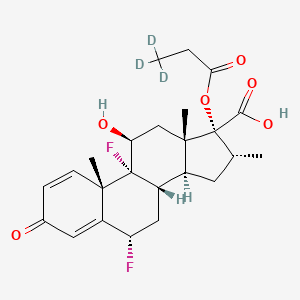

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
